N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-2-6-15(7-3-1)19-12-20(24-14-23-19)21-11-10-16-13-22-18-9-5-4-8-17(16)18/h1-9,12-14,22H,10-11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKXDPWFGGRZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine typically involves the coupling of tryptamine with a pyrimidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the pyrimidine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, can act as inhibitors of key pathways in cancer progression. They have shown potential in targeting specific cancer cell lines, leading to reduced proliferation and increased apoptosis rates .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Studies demonstrate that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. This inhibition suggests its potential use in treating inflammatory diseases .
- Antimicrobial Effects : The compound has also been studied for its antimicrobial properties, showing efficacy against various bacterial strains. This highlights its potential as an antibacterial agent in therapeutic formulations .
Case Studies
Several case studies illustrate the applications and effectiveness of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine:
- Cancer Treatment Study :
- Inflammation Model :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can enhance the compound’s binding affinity and specificity for certain targets. This dual interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituents, electronic properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Hydrophobicity: The indole and phenyl groups in the target compound confer significant hydrophobicity, which may enhance membrane permeability and binding to hydrophobic protein pockets compared to simpler analogs like JSY (methyl substituents only) .
Electronic and Steric Properties :
- The chloro substituent in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine introduces electron-withdrawing effects, which could stabilize transition states in nucleophilic substitution reactions. However, the dimethylamine group is sterically less demanding than the indole-ethyl chain in the target compound, possibly limiting steric hindrance during binding .
- The indazole core in the pazopanib derivative provides a rigid, planar structure, differing from the flexible indole-ethyl linker in the target compound. This rigidity may influence selectivity for kinase active sites .
Biological Relevance :
- While direct activity data for the target compound are absent, analogs like the pazopanib derivative demonstrate the importance of pyrimidine-indazole hybrids in kinase inhibition. The indole group in the target compound may mimic tryptophan residues in proteins, enabling unique interactions absent in morpholine- or methyl-substituted analogs .
Research Findings and Limitations
- Structural Diversity : The evidence highlights diverse pyrimidine modifications but lacks explicit biological data for the target compound. Comparisons rely on substituent trends (e.g., indole for hydrophobicity, chloro for reactivity).
- Gaps in Data: No binding affinities, IC₅₀ values, or pharmacokinetic profiles are provided for the target compound, limiting direct functional comparisons.
- Synthetic Accessibility : The target compound’s indole-ethyl side chain may pose synthetic challenges compared to simpler amines (e.g., dimethylamine in ), affecting scalability .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine is a compound that integrates an indole moiety with a pyrimidine ring, positioning it within a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Overview of Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives, including this compound, are known to exhibit high affinity for multiple receptors, influencing several biochemical pathways. The specific interactions can lead to effects such as modulation of signaling pathways involved in cellular proliferation and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its lipophilic nature. The presence of specific functional groups enhances its cell permeability, which is crucial for its efficacy in therapeutic applications. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for predicting its behavior in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound exhibited IC50 values in the micromolar range (<10 μM), indicating potent activity against these cells .
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| A549 | <10 | Significant cytotoxicity |
| Other Lines | Variable | Dependent on specific conditions |
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways effectively, with comparative studies revealing a percentage of anti-inflammatory activity ranging from 49.5% to 70.7%, compared to standard drugs like ibuprofen which showed 86.4% activity .
Case Studies
-
Cytotoxicity Assessment
A study focused on the cytotoxicity of various indole derivatives, including this compound, revealed that compounds with similar structures exhibited varying degrees of effectiveness against cancer cell lines. The results underscored the importance of structural modifications in enhancing biological activity. -
Inflammation Model
In a model assessing inflammation, this compound was administered to evaluate its impact on inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, indole NH at δ ~10 ppm).
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-phenyl dihedral ~12.8°) and intramolecular hydrogen bonds (N–H⋯N) stabilizing conformation .
- HRMS : Verifies molecular weight (e.g., [M+H]⁺ at m/z 341.18).
How do substituent modifications influence its biological activity?
Q. Advanced
- Phenyl Group (Position 6) : Enhances lipophilicity, improving membrane permeability. Substituted phenyls (e.g., 4-F, 4-OMe) alter target binding affinity .
- Indole-Ethyl Chain : Critical for interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Methylation at indole-N reduces metabolic degradation .
- Pyrimidine Core : Nitrogen positions dictate hydrogen-bonding with biological targets. For example, 4-amine groups mimic ATP’s adenine in kinase inhibitors .
What biological targets or mechanisms are associated with this compound?
Q. Basic
- Kinase Inhibition : Pyrimidine-4-amine mimics ATP, competitively inhibiting kinases (e.g., JAK2, EGFR) in cancer models .
- Antimicrobial Activity : Disrupts bacterial folate synthesis via dihydrofolate reductase (DHFR) inhibition, with MIC values ≤1 µg/mL against S. aureus .
- Antifungal Action : Targets fungal cytochrome P450 enzymes (e.g., CYP51), validated via ergosterol biosynthesis assays .
How can conflicting biological assay data be resolved?
Q. Advanced
- Assay Validation : Cross-check using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Metabolic Stability : Test in hepatocyte models to rule out false negatives from rapid degradation .
- Off-Target Profiling : Use chemoproteomics (e.g., kinome-wide screening) to identify unintended interactions .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Lab coat, nitrile gloves, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Disposal : Incinerate at >800°C or neutralize with oxidizing agents (e.g., KMnO₄/H₂SO₄) .
What strategies improve reaction yields in scaled-up synthesis?
Q. Advanced
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side products (e.g., 20% yield increase vs. batch) .
- Catalyst Optimization : Immobilized Pd nanoparticles reduce metal leaching and enable recycling .
- In-Line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .
How does crystal packing affect its physicochemical properties?
Q. Advanced
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize planar conformations, enhancing solubility in polar solvents .
- C–H⋯π Interactions : Influence melting points (e.g., 180–185°C) and crystal density (1.3 g/cm³) .
- Polymorph Screening : Use solvent evaporation gradients to isolate forms with optimal bioavailability .
What are the challenges in computational docking studies for this compound?
Q. Advanced
- Conformational Flexibility : Indole and pyrimidine moieties adopt multiple rotamers, requiring ensemble docking .
- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties; explicit MD simulations improve accuracy .
- Target Flexibility : Account for protein loop movements using induced-fit docking protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
